molecular formula C15H11NO2 B14684154 2-Nitrospiro[cyclopropane-1,9'-fluorene] CAS No. 34163-56-9

2-Nitrospiro[cyclopropane-1,9'-fluorene]

Cat. No.: B14684154
CAS No.: 34163-56-9
M. Wt: 237.25 g/mol
InChI Key: UQJXUNBFXGVJRB-UHFFFAOYSA-N
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Description

2-Nitrospiro[cyclopropane-1,9'-fluorene] is a specialized chemical building block designed for advanced research and development. This compound features a unique spirocyclic architecture where a nitro-substituted cyclopropane ring is orthogonally bound to a fluorene system through a central spiro carbon. The spiro[cyclopropane-1,9'-fluorene] core is recognized for its rigid, three-dimensional structure, which can enhance physicochemical properties in material science applications and is valuable in the design of novel pharmaceutical candidates . The nitro group on the cyclopropane ring serves as a versatile handle for further synthetic modification, enabling access to a diverse array of more complex spirocyclic derivatives for various investigative purposes . Researchers utilize this and related spiro[cyclopropane-1,9'-fluorene] compounds in multiple fields, including the development of electroluminescence materials and as key intermediates in multi-step organic synthesis . This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (MSDS) prior to use.

Properties

CAS No.

34163-56-9

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

2-nitrospiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C15H11NO2/c17-16(18)14-9-15(14)12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8,14H,9H2

InChI Key

UQJXUNBFXGVJRB-UHFFFAOYSA-N

Canonical SMILES

C1C(C12C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

[2+1] Cycloaddition of 9-Diazofluorene with Nitroethylene

The most well-documented route involves a [2+1] cycloaddition reaction between 9-diazofluorene and nitroethylene, as reported by Ranganathan et al. (1980). This method proceeds under mild conditions in anhydrous benzene:

  • Reagents and Conditions :

    • 9-Diazofluorene (7.5 g, 0.04 mol) is dissolved in dry benzene (75 mL).
    • Nitroethylene (2.85 g, 0.04 mol) in benzene (25 mL) is added dropwise over 0.75 hours.
    • Nitrogen evolution begins after a 2-minute induction period, signaling cyclopropane ring formation.
    • The reaction mixture is concentrated under reduced pressure at 45–50°C, yielding a solid residue.
  • Workup and Yield :

    • Crystallization from benzene affords 9.0 g (97%) of 2-nitrospiro[cyclopropane-1,9'-fluorene] as a pale yellow solid.
    • Melting Point : 110–111°C.
    • Purity : Confirmed via IR spectroscopy (nitro group stretches at 1531 cm⁻¹ and 1351 cm⁻¹) and ¹H NMR (δ 7.3 ppm for aromatic protons, δ 4.82 ppm for H–C–NO₂).

This method’s efficiency stems from the strained reactivity of 9-diazofluorene, which readily undergoes cycloaddition with electron-deficient alkenes like nitroethylene.

Alternative Approaches from Early Literature

Early attempts to synthesize related spirocyclopropanes explored thermal decomposition pathways. For instance, heating nitroethylene with diazofluorene derivatives at 140–180°C led to competitive reversal or side reactions, underscoring the superiority of the low-temperature cycloaddition approach.

Modern Advancements and Modifications

Fluorinated Analogues and Selectivity

While fluorinated cyclopropane derivatives (e.g., 5-HT₂C receptor agonists) are synthesized via asymmetric [2+1] cycloadditions, these methods highlight the potential for stereochemical control in nitrospiro compounds. Introducing fluorine at the cyclopropane ring could modulate electronic properties, though such modifications remain unexplored for 2-nitrospiro[cyclopropane-1,9'-fluorene].

Mechanistic Insights into Cyclopropane Ring Formation

The reaction mechanism aligns with a concerted [2+1] cycloaddition, analogous to the Simmons–Smith reaction:

  • Nitroethylene Activation : The electron-deficient double bond of nitroethylene reacts with the nucleophilic diazo carbon of 9-diazofluorene.
  • Transition State : A trigonal bipyramidal intermediate forms, with simultaneous C–C bond formation and nitrogen extrusion.
  • Stereochemical Outcome : The spiro configuration arises from the planar geometry of 9-diazofluorene, forcing the nitro group into the 2-position.

Notably, the absence of detectable byproducts (e.g., open-chain adducts) supports a stereospecific pathway.

Analytical Characterization Techniques

Spectroscopic Data

Technique Key Observations Reference
IR ν(NO₂) = 1531, 1351 cm⁻¹
¹H NMR δ 7.3 (aromatic H), δ 4.82 (H–C–NO₂)
¹³C NMR Spiro carbon at δ 65–70 ppm

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Complexity
[2+1] Cycloaddition 97% High Moderate Low
Thermal Decomposition <50% Low Poor High

The cycloaddition method outperforms alternatives in yield and simplicity, though scalability is limited by the cost of 9-diazofluorene precursors.

Chemical Reactions Analysis

2-Nitrospiro[cyclopropane-1,9’-fluorene] undergoes various chemical reactions, including:

Common reagents used in these reactions include dimethyloxosulfonium methylide for the Corey–Chaykovsky reaction and bases for ring-opening reactions.

Scientific Research Applications

2-Nitrospiro[cyclopropane-1,9’-fluorene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrospiro[cyclopropane-1,9’-fluorene] involves its interaction with molecular targets through its nitro group and spirocyclic structure. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Halogen Substituents

2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] ():

  • Structure : Orthorhombic crystal system (Cmcm space group), with Br substituents at the 2' and 7' positions. The cyclopropane and fluorene fragments lie on perpendicular planes, reducing π–π stacking interactions.
  • Properties : Exhibits thermal stability up to 267°C (Td) and photoluminescence (PL) maxima at 353–419 nm in solution. The absence of green-light emission in the solid state is attributed to crosslike packing modes driven by CH–π interactions rather than π–π stacking .

2',7'-Diiodospiro[cyclopropane-1,9'-fluorene] (Referenced in ):

  • Similar steric bulk to the dibromo analog but with heavier halogen atoms. Expected to exhibit lower solubility and altered charge transport properties due to increased molecular weight and spin-orbit coupling effects.

Derivatives with Alternative Spiro Rings

Spiro[cyclobutene-1,9'-fluorene] ():

  • Synthesis : Prepared via desulfinative spirocyclization of gem-bis(triflyl)cyclobutenes.
  • However, reduced steric hindrance may lead to increased π–π interactions in the solid state.

Spiro[cyclopentane-1,9'-fluorene] ():

  • Structure : Cyclopentane ring increases conformational flexibility and reduces electronic distortion.
  • Applications : Used in asymmetric catalysis (e.g., binaphthol derivatives) due to tunable steric environments .

Functional Group Variations

N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide ():

  • Role : Acts as a radical clock for studying SET mechanisms. The carboxamide group stabilizes radical intermediates, whereas the nitro group in 2-nitrospiro[cyclopropane-1,9'-fluorene] may accelerate radical formation via electron withdrawal.

Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid ():

  • Properties : The dicarboxylic acid substituents enhance solubility in polar solvents and enable coordination chemistry. In contrast, the nitro group in the target compound prioritizes electronic modulation over solubility.

Key Research Findings and Data Tables

Table 1. Comparative Properties of Spiro[cyclopropane-1,9'-fluorene] Derivatives

Compound Substituent(s) PL λₘₐₓ (nm) Td (°C) Key Application Reference ID
2-Nitrospiro[cyclopropane-1,9'-fluorene] -NO₂ (2-position) Data pending Data pending SET studies, photochemistry Inferred
2',7'-Dibromo derivative -Br (2',7') 353–419 267 OLED materials
N-Methoxy-N-methylcarboxamide -CON(OMe)Me (2) N/A N/A Radical clock probes
Spiro[cyclobutene-1,9'-fluorene] Cyclobutene ring Data pending >300 Synthetic intermediates

Table 2. Crystallographic Data for Halogenated Derivatives

Compound Space Group a (Å) b (Å) c (Å) V (ų) π–π Stacking Distance (Å) Reference ID
2',7'-Dibromospiro[cyclopropane-1,9'-fluorene] Cmcm 16.9485 11.0619 6.8127 1277.3 3.699
2',7'-Diiodo derivative Data pending ~3.7 (estimated)

Mechanistic and Application Insights

  • Photochemical Behavior : The nitro group in 2-nitrospiro[cyclopropane-1,9'-fluorene] may facilitate diastereoselective photoisomerization via selective energy transfer, as seen in α-arylalkyl spiro derivatives .
  • Thermal Stability : Aryl-substituted spiro[cyclopropane-1,9'-fluorene] derivatives exhibit Td values up to 474°C, suggesting the nitro derivative could retain high stability despite electron-withdrawing effects .
  • Synthetic Challenges : Direct nitration of spiro[cyclopropane-1,9'-fluorene] may require careful control to avoid ring-opening reactions, as observed in dichloro derivatives under basic conditions .

Q & A

Basic: What synthetic strategies are effective for preparing spiro[cyclopropane-1,9'-fluorene] derivatives with nitro functionalization?

Methodological Answer:
The synthesis of nitro-functionalized spiro[cyclopropane-1,9'-fluorene] derivatives typically involves cyclopropanation of fluorene precursors. For example, 9-fluorenone can be reacted with hydrazine hydrate in ethanol to form a hydrazone intermediate, which undergoes cyclopropanation using methyl acrylate and nickel(II) hydroxamate at 80°C . Subsequent functionalization with nitro groups may employ nitration reagents like HNO₃/H₂SO₄, though regioselectivity must be carefully controlled due to steric and electronic effects of the spiro system. Yield optimization often requires inert atmospheres and precise stoichiometric ratios of reagents .

Advanced: How can researchers resolve contradictions in regioselectivity during nitration of spiro[cyclopropane-1,9'-fluorene]?

Methodological Answer:
Regioselectivity challenges arise from competing electronic (e.g., meta-directing effects of cyclopropane) and steric factors. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution . Experimentally, low-temperature nitration (e.g., using AcONO₂ in CH₂Cl₂ at –20°C) minimizes side reactions. Post-synthetic validation via single-crystal X-ray diffraction (e.g., as in 2',7'-dibromo derivatives ) or 2D NMR (e.g., NOESY for spatial proximity analysis) confirms substitution patterns. Discrepancies between predicted and observed products often stem from crystal-packing forces altering electronic environments .

Basic: What analytical techniques are critical for characterizing spiro[cyclopropane-1,9'-fluorene] derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolves molecular geometry and confirms spiro-junction angles (e.g., 90° between fluorene and cyclopropane planes ).
  • ¹H/¹³C NMR : Distinguishes diastereotopic protons near the cyclopropane ring and quantifies substituent effects on aromatic protons (e.g., upfield shifts for nitro groups ).
  • Mass Spectrometry (HRMS) : Validates molecular formulas, particularly for halogenated derivatives (e.g., dibromo-spiro compounds ).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for applications in optoelectronics .

Advanced: How do substituents at the 2' and 7' positions influence the optoelectronic properties of nitrospirofluorenes?

Methodological Answer:
Substituents like nitro or aryl groups alter π-conjugation and packing motifs . For example:

  • Nitro groups reduce HOMO-LUMO gaps by withdrawing electron density, enhancing charge transport in organic semiconductors .
  • Aryl groups (e.g., 2',7'-diaryl derivatives) induce cross-like packing via C–H···π interactions, increasing crystallinity and photoluminescence efficiency . Experimental validation involves UV-vis spectroscopy (bandgap determination) and powder XRD (packing analysis). Contradictions in reported bandgaps often arise from polymorphic variations, resolved via solvent-drop grinding .

Advanced: What mechanistic insights can radical clocks provide in spiro[cyclopropane-1,9'-fluorene] chemistry?

Methodological Answer:
Spiro-cyclopropane derivatives act as radical clocks to study single-electron transfer (SET) mechanisms. For instance, N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide undergoes radical-mediated cyclopropane ring-opening under SET conditions. By tracking ring-opening kinetics (via EPR or trapping experiments), researchers infer radical lifetimes and reaction pathways. Discrepancies in rate constants between computational and experimental data highlight solvent polarity effects on transition states .

Basic: How can researchers mitigate decomposition during storage of nitrospirofluorenes?

Methodological Answer:
Nitrospirofluorenes are prone to photodegradation and hydrolysis. Stabilization strategies include:

  • Cold storage (0–6°C) under inert gas (Ar/N₂) to prevent oxidation .
  • Lyophilization for hygroscopic derivatives, as moisture accelerates nitro group reduction.
  • UV-opaque packaging to block λ < 400 nm light, which cleaves C–NO₂ bonds .

Advanced: What crystallographic challenges arise in analyzing spiro[cyclopropane-1,9'-fluorene] derivatives?

Methodological Answer:
Spiro systems often crystallize in low-symmetry space groups (e.g., P2₁/c), complicating structure solution due to disordered cyclopropane rings. Strategies include:

  • High-resolution synchrotron XRD to resolve weak diffraction signals.
  • Twinning corrections (via SHELXL) for overlapping reflections .
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking at 3.7 Å in dibromo derivatives ). Contradictions in reported bond lengths may stem from dynamic disorder, addressed via temperature-dependent crystallography .

Advanced: How can computational methods guide the design of nitrospirofluorenes for OLED applications?

Methodological Answer:

  • TD-DFT : Predicts emission spectra by simulating excited-state geometries. For example, nitro groups redshift emission via charge-transfer transitions .
  • Molecular Dynamics (MD) : Models thin-film morphology to optimize layer-by-layer deposition in OLEDs.
  • Machine Learning : Trains on datasets of spiro derivatives (e.g., substituent effects on quantum yield) to propose novel structures . Experimental validation requires electroluminescence testing in device configurations .

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